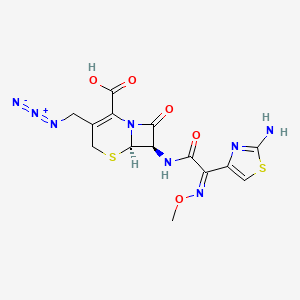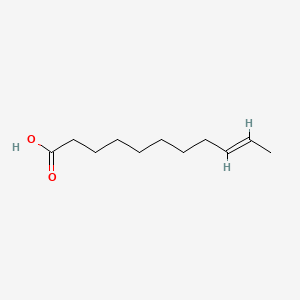
9-Undecenoic acid
Descripción general
Descripción
9-Undecenoic acid, also known as undecylenic acid, is an unsaturated fatty acid with the molecular formula C11H20O2 . It is derived from castor oil and is also found naturally in human sweat . It is used as a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones . It is also used for the treatment of skin problems and as an antifungal agent .
Synthesis Analysis
A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .Molecular Structure Analysis
The molecular weight of 9-Undecenoic acid is 184.2753 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+ .Chemical Reactions Analysis
While specific chemical reactions involving 9-Undecenoic acid are not detailed in the search results, it is known that many organic fatty acids exert fungicidal or fungistatic actions .Physical And Chemical Properties Analysis
9-Undecenoic acid is a colorless oil . It has a molecular weight of 184.2753 .Aplicaciones Científicas De Investigación
Synthesis of Terminal and Internal Alkynes
9-Undecenoic acid has been utilized in the synthesis of terminal and internal alkynes, showcasing a remarkable solvent preference in the production of 9-Undecynoic acid (Narasimhan, Mohan, & Palani, 1991).
Antifungal Properties
A study identified 11-hydroxy-9(Z)-undecenoic acid as an antifungal substance isolated from the leaves of wild rice, demonstrating its potential in combating fungal infections (Suzuki et al., 1995).
Bromide Synthesis
Efficient synthesis methods for bromides from carboxylic acids, including 10-Undecenoic acid, have been developed, which is significant for producing sensitive functional groups (Barton, Mackinnon, Perchet, & Tse, 2003).
Polymer Degradation
Incorporation of undecenoic acid into high-density polyethylene-based materials has been explored to promote easier degradation, demonstrating its utility in material sciences (Orden et al., 2015).
Synthon for Natural Product Synthesis
Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst has been reported, providing a valuable synthon for natural product synthesis (Kato et al., 2014).
Drug Delivery Systems
Poly(N-vinylcaprolactam-co-undecenoic acid) microgels synthesized for controlled drug delivery, notably for anticancer agents, exemplify its application in biomedicine (Lou et al., 2014).
Long-chain Polyesters
Aliphatic long-chain C20 polyesters derived from undecenoic acid show potential in the development of new polymeric materials with various applications (Trzaskowski et al., 2011).
Controlled Release of Silver Ions
Studies on the simultaneous release of silver ions and 10–undecenoic acid from impregnated polymeric membranes indicate their biomedical applications, especially in biocidal and fungicidal capacities (Nechifor et al., 2022).
Renewable Polyesters
Renewable polyesters derived from 10-undecenoic acid and vanillic acid, highlighting the synthesis of environmentally friendly materials with versatile properties (Pang et al., 2014).
Safety And Hazards
9-Undecenoic acid may form combustible dust concentrations in air and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
(E)-undec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSJFZQMOOSAF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313510 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Undecenoic acid | |
CAS RN |
37973-84-5 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37973-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



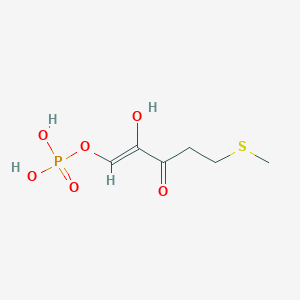
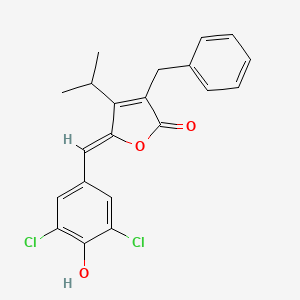
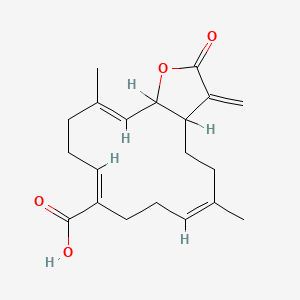
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
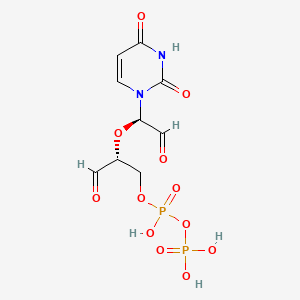
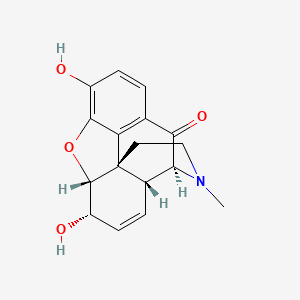
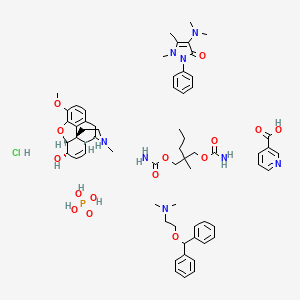
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
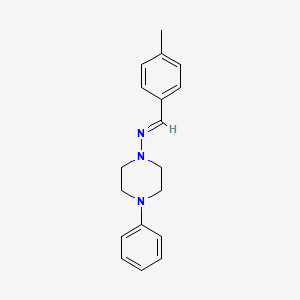
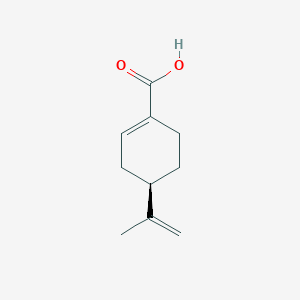
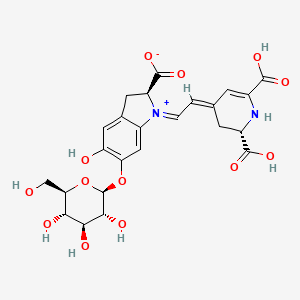
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
